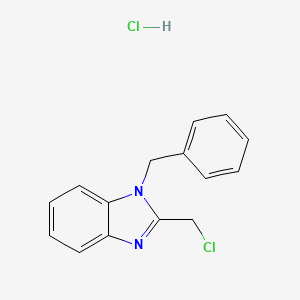

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride

Description

Introduction to 1-Benzyl-2-chloromethyl-1H-benzoimidazole Hydrochloride

This compound represents a strategically important compound within the expansive family of benzimidazole derivatives, which have demonstrated remarkable versatility across multiple therapeutic domains. The benzimidazole scaffold itself has been extensively documented for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, antidiabetic, antitubercular, antifungal, antimalarial, and anti-inflammatory effects. This particular derivative combines the structural advantages of the benzimidazole core with specific functional group modifications that enhance its chemical reactivity and potential biological activity.

The compound exists as a hydrochloride salt, which significantly influences its physicochemical properties compared to its free base counterpart. This salt formation typically enhances aqueous solubility and stability characteristics, making it more suitable for certain research applications and potential pharmaceutical formulations. The presence of both the benzyl substituent and the chloromethyl group creates a unique molecular architecture that allows for diverse chemical transformations and potential biological interactions.

Within the broader context of benzimidazole research, this compound occupies a significant position due to its structural similarity to established pharmaceutical agents while maintaining distinct chemical properties that enable its use as a synthetic intermediate. The electron-rich nitrogen heterocycles of benzimidazole readily accept or donate protons and easily allow the formation of diverse weak interactions, offering advantages for binding with a broad spectrum of therapeutic targets. The specific substitution pattern of this hydrochloride derivative further enhances these binding capabilities while introducing reactive sites for chemical modification.

Chemical Nomenclature and Structural Identification

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accounting for its specific structural features and salt form. The compound's naming reflects its bicyclic benzimidazole core with precise positional designations for its substituent groups, ensuring unambiguous identification within chemical databases and research literature.

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is 1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride, which systematically describes its structural composition and salt form. This nomenclature clearly indicates the benzyl group attachment at the nitrogen-1 position of the benzimidazole ring system and the chloromethyl substituent at the carbon-2 position, followed by designation of the hydrochloride salt formation.

The nomenclature distinguishes this compound from its free base form, 1-benzyl-2-(chloromethyl)benzimidazole, which carries the IUPAC name without the hydrochloride designation. This distinction is crucial for understanding the different physicochemical properties between the salt and free base forms. Additionally, the systematic naming helps differentiate this compound from related isomers, such as 2-benzyl-6-(chloromethyl)-1H-benzimidazole, which represents a different substitution pattern with the benzyl group at the carbon-2 position and chloromethyl group at the carbon-6 position.

The precise positional notation in the IUPAC nomenclature ensures accurate identification and prevents confusion with other possible isomeric arrangements within the benzimidazole framework. The numbering system follows standard conventions for benzimidazole derivatives, with the nitrogen atoms designated as positions 1 and 3, and the carbon positions numbered sequentially around the fused ring system.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C15H14Cl2N2, reflecting the addition of hydrogen chloride to the free base structure. This represents a significant change from the free base form, which carries the molecular formula C15H13ClN2. The hydrochloride formation introduces an additional hydrogen atom and chloride ion, fundamentally altering the compound's properties.

Table 1: Molecular Composition Comparison

| Property | Free Base Form | Hydrochloride Form |

|---|---|---|

| Molecular Formula | C15H13ClN2 | C15H14Cl2N2 |

| Molecular Weight | 256.73 g/mol | 293.2 g/mol |

| Additional Components | - | HCl |

| CAS Number | 7192-00-9 | 878748-66-4 |

The molecular weight of the hydrochloride form is 293.2 g/mol, representing an increase of 36.47 g/mol compared to the free base form due to the incorporation of hydrogen chloride. This weight difference reflects the standard molecular weight of hydrogen chloride (36.47 g/mol) and confirms the stoichiometric formation of a 1:1 salt complex between the benzimidazole derivative and hydrogen chloride.

The elemental composition analysis reveals the presence of carbon, hydrogen, nitrogen, and chlorine atoms in specific ratios that define the compound's chemical identity. The two chlorine atoms present in the hydrochloride form serve different structural roles: one as part of the chloromethyl substituent and the other as the chloride counterion from the hydrochloride salt formation.

CAS Registry Number and Alternative Identifiers

This compound is registered under CAS number 878748-66-4, which serves as its unique chemical identifier within global chemical databases. This CAS number specifically identifies the hydrochloride salt form and distinguishes it from the free base compound, which carries CAS number 7192-00-9.

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNGUVFJAVOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495221 | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878748-66-4 | |

| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of N-Benzyl-1,2-phenylenediamine with Chloroacetic Acid

Procedure ():

A mixture of N-benzyl-1,2-phenylenediamine (1 mol) and chloroacetic acid (3 mol) is refluxed in 4 N HCl (45 mL) for 4 hours. The reaction is cooled, neutralized with ammonia (pH 7), and purified via silica gel chromatography (ethyl acetate/hexane).

Key Data :

Advantages :

Chloroacetylation of 3-Amino-4-methylaminobenzoic Acid Hydrochloride

Procedure ():

3-Amino-4-methylaminobenzoic acid hydrochloride (61.2 g) is reacted with chloroacetyl chloride (30 mL) in DMF/acetonitrile (1:1) at 50°C for 2 hours. The product is precipitated with acetonitrile, filtered, and recrystallized (water/acetonitrile).

Key Data :

Advantages :

- High yield and purity.

- Suitable for derivatives with carboxylic acid substituents.

Microwave-Assisted Synthesis Using Amides

Procedure ():

A mixture of 1,2-phenylenediamine and chloroacetamide in 70% HCl is irradiated at 150°C for 40 minutes under microwave conditions. The product is neutralized with Na2CO3 and recrystallized.

Key Data :

- Reaction Time : 40 minutes (vs. 4–6 hours conventionally).

- Characterization :

Advantages :

- Energy-efficient and rapid.

- Reduces side reactions.

Comparative Analysis of Methods

Critical Reaction Parameters

Acid Catalysis

Solvent Selection

- Polar Aprotic Solvents : DMF enhances nucleophilicity in chloroacetylation ().

- Aqueous HCl : Facilitates protonation of intermediates in microwave synthesis ().

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: The compound can be reduced to form the corresponding benzimidazole derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: The major products are substituted benzimidazole derivatives.

Oxidation Reactions: The major products are N-oxides of benzimidazole.

Reduction Reactions: The major products are reduced benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H14Cl2N2

- Molecular Weight : 293.2 g/mol

- Structure : The compound features a bicyclic structure consisting of a benzene ring fused with an imidazole ring, with a benzyl group at position 1 and a chloromethyl group at position 2.

Medicinal Chemistry

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is primarily utilized as a precursor in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents. Its structural similarity to other biologically active molecules allows it to act as an enzyme inhibitor or receptor antagonist, influencing various biological pathways.

Key Findings :

- The compound has shown promise in antiproliferative studies against cancer cell lines, demonstrating significant activity against MDA-MB-231 cells.

- It has been evaluated for antibacterial properties, with notable efficacy against Staphylococcus aureus and methicillin-resistant strains at minimal inhibitory concentrations (MIC) lower than standard antibiotics like amikacin .

Crosslinking Agent in Proteomics

The electrophilic chloromethyl group of this compound enables it to react with nucleophilic groups in proteins, facilitating the formation of stable covalent linkages. This property is particularly valuable in proteomics research for studying protein-protein and protein-DNA interactions.

Applications :

- Identification of proteins that are physically close within cellular environments through crosslinking techniques.

- Understanding the dynamics of protein complexes and their interactions, which is crucial for elucidating cellular mechanisms .

Comparative Analysis of Related Compounds

| Compound Name | Key Differences |

|---|---|

| 1-Benzyl-1H-benzoimidazole | Lacks the chloromethyl group, resulting in reduced reactivity in nucleophilic substitution reactions. |

| 2-(Chloromethyl)-1-methyl-1H-benzoimidazole | Contains a methyl group instead of a benzyl group, altering steric and electronic properties. |

| 1-Benzyl-2-methyl-1H-benzoimidazole | Features a methyl group at position 2 instead of chloromethyl, affecting its reactivity profile. |

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antiproliferative effects on various cancer cell lines. In particular, studies involving the synthesis of 4-hydroxyphenyl benzothiazole linked to triazoles have shown promising results against breast cancer cell lines .

Case Study 2: Antimicrobial Properties

A comprehensive study evaluated the antimicrobial activity of various benzimidazole derivatives, including those related to this compound. The findings indicated effective inhibition against pathogenic bacteria such as Streptococcus faecalis and Staphylococcus aureus, reinforcing the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Reactivity

The chloromethyl group at the C2 position distinguishes this compound from structurally related benzimidazoles. For example:

- 1-Benzyl-2-phenyl-1H-benzimidazoles (): These derivatives replace the chloromethyl group with a phenyl ring. The absence of a reactive halogen limits their utility in nucleophilic substitution reactions but enhances stability. IR spectral data (e.g., C-N stretching at 1390–1457 cm⁻¹) confirm the imidazole ring’s integrity, similar to the target compound .

- 2-n-Butyl-5/6-chloro-1H-benzimidazoles (): Substitution at C5 or C6 with chlorine and a bulky n-butyl group at C2 reduces electrophilic reactivity compared to the chloromethyl group. Such derivatives are primarily studied for their sulfonamide-based biological activities (e.g., antiparasitic or anticancer properties) .

Functional Group Diversity

- 1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride (): Features an amine-functionalized benzyl group at C2. However, the lack of a halogen limits cross-coupling reactivity .

- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzoimidazole hydrochloride (): Incorporates a piperidine ring at C2 and an ethoxyethyl group at N1. The piperidine moiety introduces basicity, which may improve pharmacokinetic properties, while the ethoxyethyl chain enhances lipophilicity .

Comparative Data Table

Key Research Findings

- Reactivity : The chloromethyl group in the target compound enables efficient nucleophilic substitution, a feature absent in phenyl or amine-substituted analogs .

- Biological Potential: Unlike sulfonamide-functionalized derivatives (), the target compound’s chloromethyl group allows conjugation with biomolecules, making it a versatile scaffold in drug discovery .

- Synthetic Challenges: notes that substituent position (e.g., 5-Cl vs. 6-Cl) significantly impacts reaction outcomes, highlighting the importance of regioselectivity in benzimidazole chemistry .

Biological Activity

1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound belongs to the benzoimidazole class of compounds, characterized by a benzimidazole core substituted with a benzyl and a chloromethyl group. Its molecular formula is C_{16}H_{15}ClN_{2} and it exhibits properties typical of heterocyclic compounds.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of new imidazoles from 2-chloromethyl-1H-benzimidazole demonstrated that derivatives of this compound showed varying degrees of antifungal activity against strains such as Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Aspergillus niger | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of microbial cell membranes or interference with nucleic acid synthesis. This is consistent with findings from related compounds in the benzimidazole class, which often target cellular processes critical for microbial survival.

Study on Antifungal Efficacy

In a controlled study, researchers tested the antifungal efficacy of several benzimidazole derivatives, including this compound. The study reported that this compound exhibited a potent antifungal effect against various fungal pathogens, outperforming some conventional antifungal agents. The results highlighted its potential as a lead compound for further development in antifungal therapies.

Cytotoxicity Assessment

Another aspect of research involved assessing the cytotoxicity of this compound against mammalian cell lines. The results indicated that while it was effective against certain pathogens, it also displayed cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Recent Research Findings

Recent studies have explored the synthesis and functionalization of benzimidazole derivatives to enhance their biological activity. The incorporation of different substituents has been shown to improve both the potency and selectivity of these compounds against specific microbial strains.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| This compound | Moderate to High | Moderate |

| Fluconazole | High | Low |

| Clotrimazole | High | Moderate |

Q & A

Q. What role does HRMS/MS play in elucidating degradation products of this compound?

- Workflow :

Stress Testing : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

Fragmentation Patterns : Use Q-TOF MS/MS to identify cleavage products (e.g., loss of HCl, m/z 36).

Pathway Mapping : Propose degradation mechanisms (e.g., SN2 displacement of Cl) based on fragment ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.